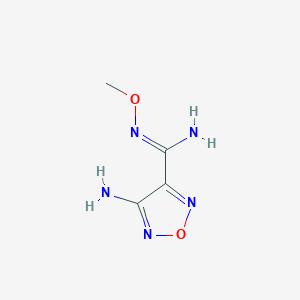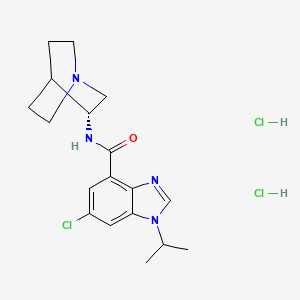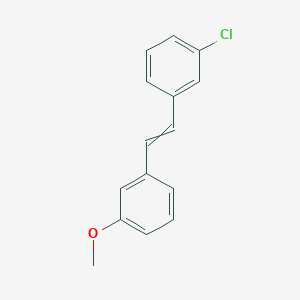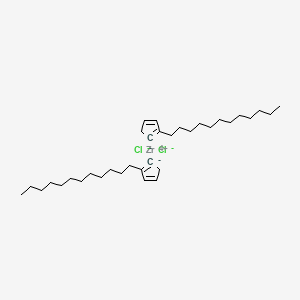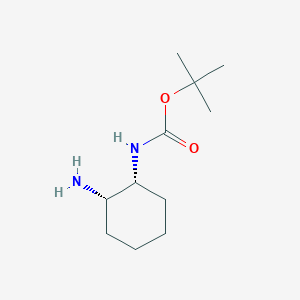
Cuprous iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Molecular Structure
Desmethyl Ethyldihydrocephalomannin Synthesis : A study highlighted the stereoselective synthesis of monomeric nuphar analogues, including desmethyl variants, using enantioselective reactions. These compounds, through their unique synthesis process, exhibit potential for inducing rapid apoptosis, demonstrating significant biological activity (Li et al., 2017).
Cuprous Iodide Synthesis : Although direct research on the synthesis of Cuprous iodide was not found in the provided studies, related compounds and methodologies, such as the use of deep eutectic solvents (DES) for the synthesis of various chemical structures, suggest innovative approaches for synthesizing metal iodides and similar compounds (Wang et al., 2019).
Chemical Reactions and Properties
Desmethyl Ethyldihydrocephalomannin Properties : The biological evaluation of synthesized compounds, including desmethyl variants, showed their capability to induce apoptosis rapidly, which could have significant implications for medical research and therapeutic applications (Li et al., 2017).
Cuprous Iodide Properties : The research on deep eutectic solvents (DES) demonstrates their potential in creating a conducive environment for various chemical reactions, including potentially those that could synthesize or modify Cuprous iodide. These solvents offer a green, environmentally friendly alternative for chemical synthesis, which could be relevant for synthesizing metal iodides and examining their properties (Wang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Semiconductor and Photovoltaic Applications
Cuprous iodide is a vital semiconductor material with a band gap of 3.1 eV, primarily utilized in photoelectrochemical and solar energy conservation systems. A novel method has been reported for the preparation of γ-CuI semiconductor nanocrystallites, demonstrating stable and linear photoelectrochemical responses against variable light intensity, indicating its potential for visible light-assisted applications (Hsu et al., 2005). Furthermore, CuI has been successfully synthesized via a green, low-cost mechanochemical method, showcasing its application as an inorganic hole conductor material in dye-sensitized solar cells (Shahbazi & Afshar, 2014).
Environmental Remediation
Cuprous iodide's ability to immobilize iodide on copper(I) sulfide minerals offers a promising method for scavenging radioiodide in conditions close to those encountered in deep geological sites, thus presenting a significant application in environmental remediation (Lefèvre et al., 2003). Additionally, cuprous chloride has been examined as a precipitant to remove iodide from aqueous solutions, with cuprous iodide (CuI) playing a crucial role in the removal process (Liu et al., 2016).
Optoelectronic and Luminescent Materials
Cuprous iodide has been utilized to create three-dimensional frameworks exhibiting broadband red-to-near-infrared light emission. This property is significant for developing materials with potential applications in optoelectronics and solid-state lighting (Pan et al., 2021). Its application extends to the preparation of high-quality films for use in optoelectronic devices, where heteroepitaxial growth on lattice-matched substrates has led to films with superior optical and transport properties (Inagaki et al., 2021).
Antiviral and Antibacterial Activities
Solid-state cuprous compounds, including cuprous iodide, have demonstrated highly efficient antiviral and antibacterial activities, a property attributed to the direct contact with the solid-state surface rather than reactive oxygen species or leached copper ions (Sunada et al., 2012). This finding opens new avenues for the use of CuI in healthcare and sanitation applications.
Advanced Material Synthesis
Cuprous iodide has played a crucial role in the development of new materials, such as the synthesis of nanoparticles supported on cellulose for catalytic applications and the creation of coordination polymers with unique photocatalytic properties (Chavan et al., 2014); (Yan et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Recent research has focused on enhancing the properties of Cuprous iodide for various applications. For instance, the introduction of planar aromatic groups on the ligand, 1,4-diazabicyclo [2.2.2]octane (DABCO), targeted at eliminating stronger π–π interactions through the twisted nature of the latter species, the complexes displayed good stability, solubility, and high quantum yields of emissions ranging from 70.3–95.3% . This work provides a reasonable idea for designing luminescent cuprous iodide materials with high quantum yields of emission for use in solid-state lighting in the future .
Eigenschaften
CAS-Nummer |
1335-23-5 |
|---|---|
Produktname |
Cuprous iodide |
Molekularformel |
CuI |
Molekulargewicht |
190.45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



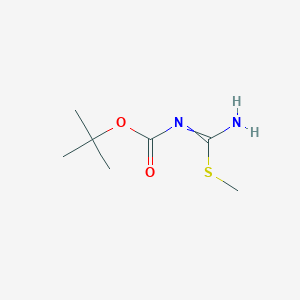
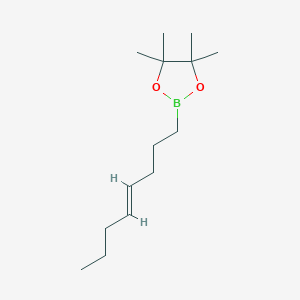
![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
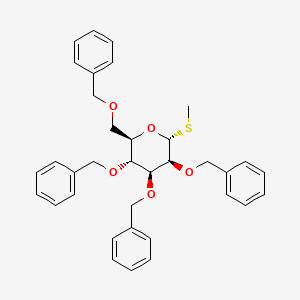
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)
